![molecular formula C15H20N2O B14184345 N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide CAS No. 919792-46-4](/img/structure/B14184345.png)
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide is a synthetic organic compound characterized by a pyrrolidine ring attached to a benzyl group and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.
Amidation: The final step involves the reaction of the benzylated pyrrolidine with 2-methylprop-2-enoyl chloride to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3R)-1-benzylpyrrolidin-3-yl]acetamide
- N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylpropanamide
Uniqueness
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide is unique due to its specific structural features, such as the presence of the 2-methylprop-2-enamide group, which may confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
919792-46-4 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C15H20N2O/c1-12(2)15(18)16-14-8-9-17(11-14)10-13-6-4-3-5-7-13/h3-7,14H,1,8-11H2,2H3,(H,16,18)/t14-/m1/s1 |
InChI-Schlüssel |
BFEDCIWCVBNFIL-CQSZACIVSA-N |
Isomerische SMILES |
CC(=C)C(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=C)C(=O)NC1CCN(C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


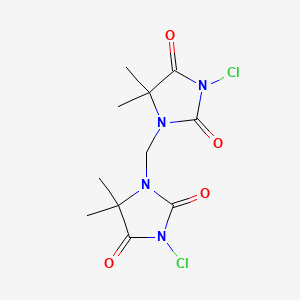

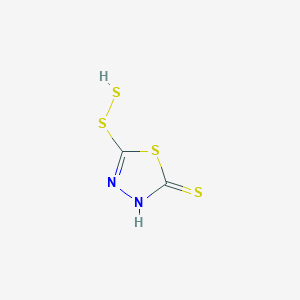

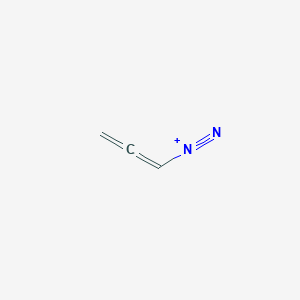
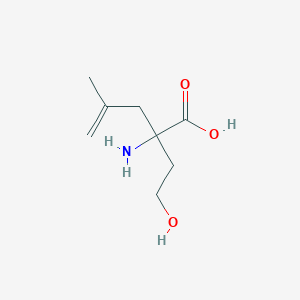
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
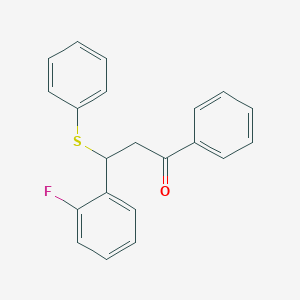
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
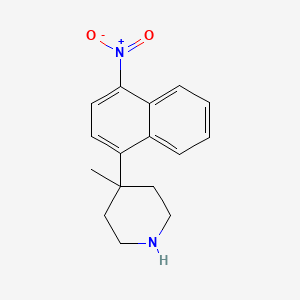
![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
